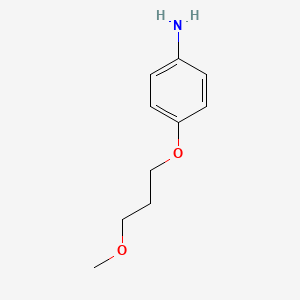
4-(3-Methoxypropoxy)aniline
Vue d'ensemble
Description
“4-(3-Methoxypropoxy)aniline” is a specialty product used for proteomics research . It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxypropoxy)aniline” is based on its molecular formula, C10H15NO2 . Detailed structural analysis or diagrams are not available in the searched resources.Applications De Recherche Scientifique
Environmental Impact and Treatment
- Wastewater Treatment : Methoxyanilines, similar to 4-(3-Methoxypropoxy)aniline, are significant in industries like Dye and Pharmaceuticals. They pose high toxicity and carcinogenic risks if discharged untreated. Research has evaluated Fenton-like oxidation for treating wastewater containing methoxyanilines, using Laterite soil as an iron source. This method shows potential for removing toxic chemicals from wastewater, essential for public health and environmental protection (Chaturvedi & Katoch, 2020).
Advanced Materials and Nanotechnology
- Supercapacitor Applications : Studies on graphene-polyaniline derivatives, including methoxyanilines, have shown promise for supercapacitor applications. These materials exhibit significant specific capacitances and rapid energy delivery, making them suitable for advanced energy storage solutions (Basnayaka et al., 2013).
Chemical and Molecular Research
- Molecular Structure and Dynamics : Research on derivatives of 4-methoxyaniline has provided insights into their molecular structure, vibrational properties, and chemical reactivity. This includes understanding hydrogen bonding interactions, charge transfer mechanisms, and antimicrobial activities, crucial for drug design and material science (Subi et al., 2022).
Optoelectronics and Sensing Applications
- Fluorescence Sensing : Derivatives of 4-methoxyaniline have been used in developing fluorescent sensors. These sensors, particularly for metal ions like aluminum, are vital in biological systems monitoring, offering new avenues in bio-imaging and environmental sensing (Tian et al., 2015).
Polymer and Electrochemical Studies
- Electrochromic Materials : Aniline derivatives including 4-methoxyaniline are used in developing ambipolar aromatic polyimides. These materials show promising electrochromic behaviors, important for applications like smart windows and display technologies (Huang et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-methoxypropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-7-2-8-13-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCYAPQCVXWDLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Oxo-1-phenylindol-3-ylidene)amino] pentanoate](/img/structure/B1636244.png)
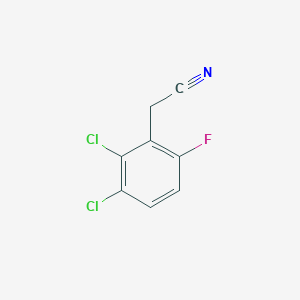



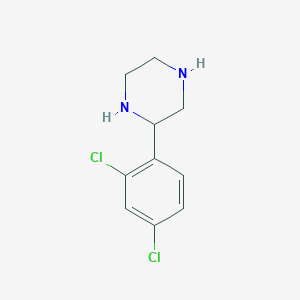



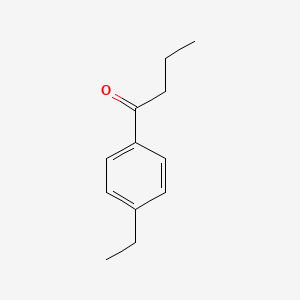
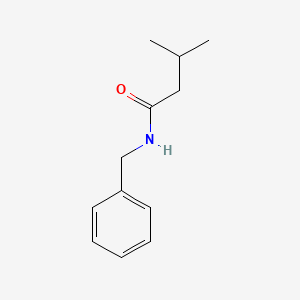

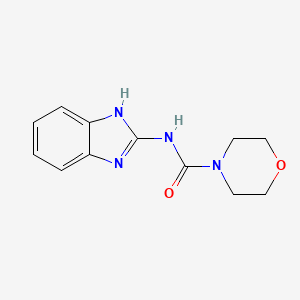
![(6-Chloro-imidazo[1,2-A]pyridin-2-ylmethyl)-methyl-amine](/img/structure/B1636292.png)